N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-propylbenzenesulfonamide
Description
N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-4-PROPYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a benzodioxole moiety, a sulfonamide group, and a propylbenzene structure
Properties
Molecular Formula |
C18H21NO4S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-propylbenzenesulfonamide |
InChI |
InChI=1S/C18H21NO4S/c1-3-4-14-5-8-16(9-6-14)24(20,21)19-13(2)15-7-10-17-18(11-15)23-12-22-17/h5-11,13,19H,3-4,12H2,1-2H3 |
InChI Key |
IVKRKUKQLOQWDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-4-PROPYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide . The sulfonamide group is introduced via a Pd-catalyzed amination reaction using tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-4-PROPYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety may yield corresponding quinones, while reduction of the sulfonamide group may produce primary amines.
Scientific Research Applications
N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-4-PROPYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound has been evaluated for its anticancer activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia.
Materials Science: The unique structural features of the compound make it suitable for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-4-PROPYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, its anticancer activity is attributed to its ability to interfere with cellular signaling pathways critical for cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A related compound with a similar benzodioxole moiety but different functional groups.
N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide: Another compound with a benzodioxole structure, evaluated for its efficacy in tumor cells.
Uniqueness
N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-4-PROPYLBENZENE-1-SULFONAMIDE is unique due to its combination of a benzodioxole moiety, a sulfonamide group, and a propylbenzene structure. This unique combination imparts specific chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
